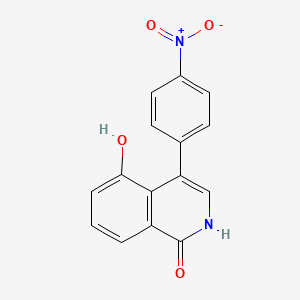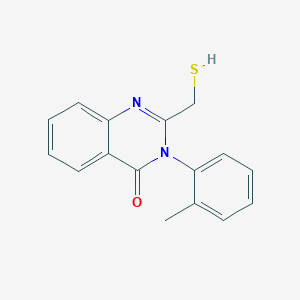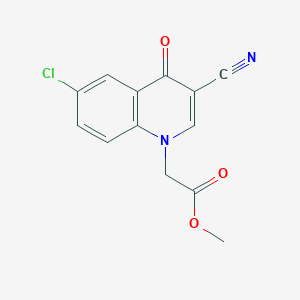![molecular formula C15H17NO3Si B11842391 Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane CAS No. 923294-79-5](/img/structure/B11842391.png)
Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a biphenyl structure with a nitro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane typically involves the reaction of 3’-nitro-[1,1’-biphenyl]-4-ol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows:
3’-nitro-[1,1’-biphenyl]-4-ol+ClSi(CH3)3→Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrosilylation: Catalysts such as platinum or rhodium complexes.
Major Products
Reduction of Nitro Group: 3’-amino-[1,1’-biphenyl]-4-yl)oxy)silane.
Substitution Reactions: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is used as a precursor for the introduction of the biphenyl moiety into complex molecules. It serves as a building block for the synthesis of various organic compounds.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. The nitro group can be modified to create bioactive molecules with therapeutic potential.
Industry
In materials science, the compound is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength. It is also employed in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane exerts its effects depends on the specific application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated bonds, facilitated by a catalyst. In biological systems, the nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used as a reducing agent and in hydrosilylation reactions.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups, offering different reactivity and solubility properties.
Phenyltrimethylsilane: Contains a phenyl group instead of a biphenyl moiety, used in organic synthesis for introducing phenyl groups.
Uniqueness
Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is unique due to the presence of both the nitro group and the biphenyl structure, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the creation of novel compounds with tailored properties.
Propriétés
Numéro CAS |
923294-79-5 |
|---|---|
Formule moléculaire |
C15H17NO3Si |
Poids moléculaire |
287.38 g/mol |
Nom IUPAC |
trimethyl-[4-(3-nitrophenyl)phenoxy]silane |
InChI |
InChI=1S/C15H17NO3Si/c1-20(2,3)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(17)18/h4-11H,1-3H3 |
Clé InChI |
ZCOUAAIIFBNPBC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)


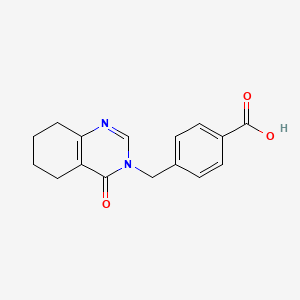

![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
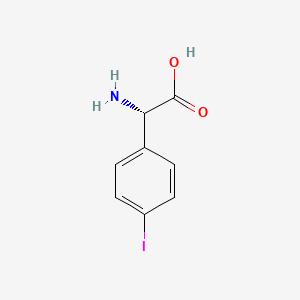
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)


![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
